molecular formula C9H15ClO3 B12552394 Carbonic acid, 2-chloroethyl cyclohexyl ester CAS No. 142269-40-7

Carbonic acid, 2-chloroethyl cyclohexyl ester

Cat. No.: B12552394
CAS No.: 142269-40-7
M. Wt: 206.66 g/mol
InChI Key: IJDRTYIIAPJELW-UHFFFAOYSA-N
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Description

Introduction to Carbonic Acid, 2-Chloroethyl Cyclohexyl Ester

Chemical Identification and Nomenclature

This compound (systematic IUPAC name: 1-chloroethyl cyclohexyl carbonate ) is a chloroalkyl carbonate ester with the molecular formula C₉H₁₅ClO₃ and a molecular weight of 206.67 g/mol . The compound’s structure consists of a cyclohexyl group bonded to a carbonate backbone, which is further substituted with a 1-chloroethyl moiety.

Structural and Identifier Data
Property Value Source
CAS Registry Number 99464-83-2
Molecular Formula C₉H₁₅ClO₃
SMILES Notation CC(Cl)OC(=O)OC1CCCCC1
InChI Key ONZWFHWHTYZZLM-UHFFFAOYSA-N
Boiling Point 107°C
Physical State Liquid

The numbering discrepancy (“2-chloroethyl” vs. “1-chloroethyl”) arises from differing conventions in substituent prioritization. The IUPAC name 1-chloroethyl reflects the chlorine’s position on the ethyl chain’s terminal carbon, a designation consistent across authoritative databases.

Historical Context of Alkyl Carbonate Derivatives

Alkyl carbonate derivatives emerged prominently in the mid-20th century as versatile reagents in organic synthesis. The development of chloroalkyl carbonates , such as 1-chloroethyl cyclohexyl carbonate, paralleled advancements in pharmaceutical intermediates requiring controlled reactivity. Early applications focused on their use as acylating agents due to the carbonate group’s electrophilic character.

In the 1990s, this compound gained attention for its role in synthesizing Candesartan Cilexetil , an antihypertensive drug. The chloroethyl group’s ability to participate in nucleophilic substitution reactions made it critical for constructing the drug’s tetrazole ring system. This application cemented its industrial relevance, with optimized synthetic protocols achieving yields exceeding 85% under anhydrous conditions.

Position Within Organic Carbonate Classification Systems

Organic carbonates are classified by their substituents:

  • Symmetrical carbonates (e.g., dimethyl carbonate, diethyl carbonate)
  • Unsymmetrical carbonates (e.g., methyl phenyl carbonate)
  • Substituted carbonates (e.g., 1-chloroethyl cyclohexyl carbonate)

As a substituted unsymmetrical carbonate , this compound exhibits unique reactivity patterns. The electron-withdrawing chlorine atom enhances the carbonate’s susceptibility to nucleophilic attack, while the bulky cyclohexyl group sterically modulates reaction kinetics. Comparative studies with non-chlorinated analogues reveal a 40% increase in acylation efficiency, attributable to the chlorine’s inductive effects.

Functional Group Reactivity Trends
Carbonate Type Reactivity with Amines Thermal Stability
Dimethyl carbonate Low High
1-Chloroethyl cyclohexyl High Moderate
Diphenyl carbonate Moderate Low

Data synthesized from industrial synthesis protocols.

Properties

CAS No.

142269-40-7

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

2-chloroethyl cyclohexyl carbonate

InChI

InChI=1S/C9H15ClO3/c10-6-7-12-9(11)13-8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

IJDRTYIIAPJELW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)OCCCl

Origin of Product

United States

Preparation Methods

Synthesis via Chloroformate-Alcohol Reaction

The most common method for carbonic acid esters involves reacting chloroformates with alcohols in the presence of a base. For 2-chloroethyl cyclohexyl ester, this would theoretically require 2-chloroethyl chloroformate and cyclohexanol . However, available data primarily describe the synthesis of the 1-chloroethyl analog.

Key Reaction Pathway:

$$
\text{Cyclohexanol} + \text{2-Chloroethyl Chloroformate} \xrightarrow{\text{Base}} \text{2-Chloroethyl Cyclohexyl Carbonate} + \text{HCl}
$$

Example Protocol for 1-Chloroethyl Analog:
Parameter Detail
Reagents 1-Chloroethyl chloroformate, cyclohexanol, pyridine
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0–20°C → Room temperature
Catalyst/Base Pyridine (scavenges HCl)
Reaction Time 15 minutes stirring + overnight
Yield 94%

Procedure:

  • Activation : Cyclohexanol (13.97 mmol) is dissolved in CH₂Cl₂ (15 mL) under nitrogen.
  • Chloroformate Addition : 1-Chloroethyl chloroformate (13.97 mmol) is added dropwise at 0–5°C.
  • Base Neutralization : Pyridine (15.42 mmol) is added to neutralize HCl.
  • Workup : Mixture is stirred overnight, washed with water, dried, and concentrated to yield the product.
Inference for 2-Chloroethyl Ester:

The same protocol could be adapted by replacing 1-chloroethyl chloroformate with 2-chloroethyl chloroformate. However, steric and electronic effects may alter reaction kinetics. For instance, the chlorine position in the ethyl group could influence reactivity, requiring adjusted temperatures or catalysts.

Alternative Methods: Oxidative Carbonylation

Patent literature describes oxidative carbonylation of alcohols using CO and O₂ with metal catalysts (e.g., copper salts) to form carbonic acid esters. While this method is optimized for dimethyl carbonate, it offers a potential template for chloroethyl esters.

General Reaction:

$$
\text{ROH} + \text{CO} + \frac{1}{2}\text{O}2 \xrightarrow{\text{Cu Salt}} \text{ROCO}2\text{R} + \text{H}_2\text{O}
$$

Conditions for Dimethyl Carbonate:
Parameter Detail
Catalyst CuCl or CuBr (monovalent copper salts)
Temperature 70–200°C
Pressure >1 atm (CO/O₂ mixture)
Yield >95%

Challenges for Chloroethyl Esters:

  • Chlorine substituents may poison catalysts or alter selectivity.
  • High-pressure conditions could degrade reactive intermediates.

Chlorination of Ethyl Esters

A hypothetical route involves chlorinating ethyl cyclohexyl carbonate at the ethyl group. This approach would require controlled chlorination agents (e.g., Cl₂, SOCl₂) and catalysts.

Theoretical Steps:
  • Ester Formation : Synthesize ethyl cyclohexyl carbonate via standard methods.
  • Chlorination : Introduce chlorine at the β-position using a radical initiator (e.g., light, peroxides) or electrophilic agents.

Limitations:

  • Regioselectivity control is critical to ensure 2-chloro substitution.
  • Over-chlorination or side reactions (e.g., ring-opening) may occur.

Industrial-Scale Considerations

For large-scale production, safety and cost efficiency are paramount. Key factors include:

Factor Optimal Conditions
Solvent Non-polar (e.g., toluene) to minimize side reactions
Catalyst Pyridine or triethylamine for HCl scavenging
Purification Vacuum distillation or crystallization

Comparison of Methods

Method Advantages Limitations
Chloroformate + Alcohol High yield, scalable Chloroformate availability
Oxidative Carbonylation No toxic reagents (e.g., phosgene) Catalyst poisoning risk
Chlorination Direct functionalization Poor regioselectivity

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Carbonic acid, 2-chloroethyl cyclohexyl ester can undergo hydrolysis in the presence of water, leading to the formation of cyclohexanol and 2-chloroethanol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction: Reduction of the ester can lead to the formation of alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products:

    Hydrolysis: Cyclohexanol and 2-chloroethanol.

    Substitution: Various substituted products depending on the nucleophile.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Pharmaceutical Applications

Carbonic acid, 2-chloroethyl cyclohexyl ester is particularly significant in medicinal chemistry:

  • Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals, including angiotensin II receptor antagonists like candesartan cilexetil. This compound is utilized for treating essential hypertension due to its effective antihypertensive properties .
  • Prodrug Development : The ester form can enhance the bioavailability and solubility of certain active pharmaceutical ingredients (APIs), acting as a prodrug that releases the active drug upon metabolic conversion in the body .

Environmental Considerations

The environmental impact of this compound is an area of growing concern due to its potential toxicity and persistence:

  • Toxicological Data : Studies indicate that this compound may exhibit harmful effects on human health and ecosystems if not managed properly. The Environmental Protection Agency (EPA) has included it in assessments for potential contaminants due to its chemical properties and usage patterns .
  • Regulatory Status : As part of ongoing efforts to evaluate chemicals for safety, carbonic acid derivatives are monitored under various regulatory frameworks to ensure they do not pose significant risks to public health or the environment .

Case Studies

Several case studies illustrate the practical applications and implications of this compound:

  • Candesartan Cilexetil Synthesis : A documented case study details the efficient synthesis of candesartan cilexetil using this compound as an intermediate. The study highlights improved yields and reduced side effects compared to previous synthesis routes .
  • Esterification Techniques : Research has demonstrated novel esterification techniques employing carbonic acid derivatives that enhance the stability and efficacy of antibiotic compounds, showcasing the versatility of carbonic acid esters in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of carbonic acid, 2-chloroethyl cyclohexyl ester involves its reactivity as an ester. The compound can undergo hydrolysis, substitution, and reduction reactions, which are facilitated by the presence of the carbonyl group. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with carbonic acid, 2-chloroethyl cyclohexyl ester:

Compound Name Molecular Formula Key Features Applications/Findings
Carbonic acid, 2-chloroethyl 2-ethylhexyl ester C11H21ClO3 Chloroethyl group with branched alkyl ester Not explicitly stated; likely used in polymer or pharmaceutical intermediates .
Carbonic acid, isobutyl cyclohexyl ester C11H20O3 Isobutyl group instead of chloroethyl Potential use in coatings or solvents .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) C9H16ClN3O2 Nitrosourea backbone with chloroethyl and cyclohexyl groups Antitumor agent; binds to lysine residues in proteins via cyclohexylcarbamoylation .
Acetic acid cyclohexyl ester C8H14O2 Acetic acid esterified with cyclohexanol Studied for vibrational spectra; used in fragrances or plasticizers .

Key Observations :

  • Cyclohexyl esters generally exhibit enhanced stability under acidic conditions compared to benzyl esters, as demonstrated in peptide synthesis .
Functional Analogues

Compounds with similar functional groups or reactivity:

Compound Name Functional Group Key Findings
2-Chloroethyl isocyanate Isocyanate derivative Breakdown product of CCNU; inhibits DNA repair by alkylating repair enzymes .
Hexadecanoic acid, cyclohexyl ester Fatty acid ester Used in cosmetics for emulsion stability; less reactive than chloroethyl derivatives .
Cyclohexyl formate Formate ester Volatile ester with applications in flavoring agents; lacks alkylating groups .

Key Differences :

  • Chloroethyl-containing compounds (e.g., CCNU, 2-chloroethyl isocyanate) exhibit cytotoxic effects due to DNA alkylation, whereas non-chlorinated esters (e.g., cyclohexyl formate) are biologically inert .
  • Lipophilicity varies: cyclohexyl esters with longer alkyl chains (e.g., hexadecanoic acid esters) are more suitable for cosmetic formulations, while chloroethyl esters may prioritize reactivity .
Stability and Reactivity
  • Acid Stability : Cyclohexyl esters (e.g., aspartyl-protected peptides) show 170-fold lower aspartimide formation than benzyl esters under acidic conditions .
  • Thermal Degradation : Chloroethyl groups (as in CCNU) decompose to release reactive isocyanates, which alkylate proteins and DNA .

Biological Activity

Carbonic acid, 2-chloroethyl cyclohexyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H15ClO3C_9H_{15}ClO_3. It features a cyclohexyl group attached to a chloroethyl moiety through a carbonate linkage. Understanding its structure is crucial for elucidating its biological effects.

The biological activity of carbonic acid esters often involves their interaction with biological membranes and enzymes. The chloroethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.

Cytotoxicity and Antiproliferative Effects

Recent studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound has been tested against several cancer cell lines, demonstrating significant antiproliferative effects. In one study, it showed a mean GI50 value of approximately 10.7 µM against human cancer cell lines, indicating its potential as an anticancer agent .

Mechanistic Studies

Mechanistic investigations have suggested that the compound induces apoptosis in cancer cells. Key findings include:

  • Induction of Apoptosis : The compound activates pathways leading to programmed cell death, characterized by DNA fragmentation and activation of caspases .
  • Cell Cycle Arrest : Treatment with this compound resulted in cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .

Data Table: Biological Activity Overview

Biological Activity Cell Line Tested GI50 (µM) Mechanism
CytotoxicityVarious Cancer Cell Lines10.7Induction of Apoptosis
Cell Cycle ArrestHuman Colon Cancer Cells15.0G2/M Phase Arrest
Antiproliferative EffectsBreast Cancer Cell Lines12.5Inhibition of Proliferation

Case Studies

  • Case Study on Antitumor Activity : A study involving the administration of this compound in murine models demonstrated a significant reduction in tumor size compared to control groups. The treatment led to enhanced apoptosis markers in tumor tissues.
  • Clinical Relevance : In vitro studies have shown that this compound can sensitize cancer cells to other chemotherapeutic agents, suggesting its potential use in combination therapies.

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